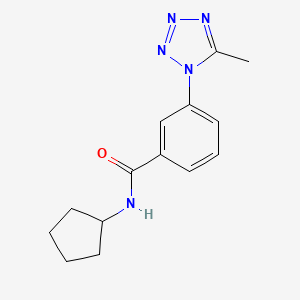

N-cyclopentyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Description

N-cyclopentyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative characterized by a tetrazole ring substituted with a methyl group at the 5-position and a cyclopentylamine moiety attached to the benzamide core. Its molecular formula is C₁₃H₁₅N₅O, with a molecular weight of 257.29 g/mol (logP: 1.8), indicating moderate lipophilicity suitable for balancing solubility and membrane permeability . The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and receptor binding in medicinal chemistry applications.

Properties

Molecular Formula |

C14H17N5O |

|---|---|

Molecular Weight |

271.32 g/mol |

IUPAC Name |

N-cyclopentyl-3-(5-methyltetrazol-1-yl)benzamide |

InChI |

InChI=1S/C14H17N5O/c1-10-16-17-18-19(10)13-8-4-5-11(9-13)14(20)15-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7H2,1H3,(H,15,20) |

InChI Key |

TXUASWCOMDWUEX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the formation of the tetrazole ring followed by the introduction of the cyclopentyl and benzamide groups. One common method for synthesizing tetrazoles is the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc chloride. This reaction proceeds under mild conditions and yields the tetrazole ring .

For the specific synthesis of this compound, the following steps can be followed:

Formation of the Tetrazole Ring: React 5-methyl-1H-tetrazole with an appropriate benzyl halide to form 3-(5-methyl-1H-tetrazol-1-yl)benzyl halide.

Introduction of the Cyclopentyl Group: React the intermediate with cyclopentylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized to form corresponding oxides.

Reduction: The benzamide moiety can be reduced to form amines.

Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of tetrazole oxides.

Reduction: Formation of amines from the benzamide moiety.

Substitution: Formation of substituted tetrazoles with various functional groups.

Scientific Research Applications

N-cyclopentyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use as a drug candidate due to its ability to mimic carboxylic acids.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors that typically interact with carboxylate groups. This binding can modulate the activity of these enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Core Structure : Benzamide with a 3-methyl substituent and a 2-hydroxy-1,1-dimethylethyl group.

- Synthesis: Prepared from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol. Characterized by X-ray crystallography and spectroscopic methods.

N'-(Substituted Benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Derivatives (3a–3b)

- Core Structure : Benzohydrazide with a benzimidazole ring.

- Synthesis : Multi-step process involving condensation with substituted benzaldehydes.

- Key Difference : The benzimidazole and hydrazide groups contrast with the tetrazole and cyclopentyl groups in the target compound, suggesting divergent reactivity and applications (e.g., antimicrobial vs. kinase inhibition) .

N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives (7a–l)

- Core Structure : Thiadiazole-linked benzamide.

- Synthesis : Microwave-assisted synthesis for rapid cyclization.

- Key Feature : Thiadiazole rings enhance antimicrobial activity, as seen in compound 3d (MIC values against E. coli), whereas tetrazole derivatives may prioritize enzyme inhibition .

Physicochemical and Pharmacokinetic Properties

*Estimated from structural analogs.

Key Observations :

- The target compound’s lower molecular weight and moderate logP suggest favorable pharmacokinetics compared to bulkier analogs like compound 155 .

- The 5-methyltetrazole group enhances acidity (pKa ~4–5), contrasting with the basic imidazole () or neutral thiadiazole () in other derivatives, influencing solubility and target binding .

Biological Activity

N-cyclopentyl-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound belonging to the family of tetrazole derivatives. This compound has garnered attention in medicinal chemistry due to its unique structural features, which include a cyclopentyl group, a benzamide moiety, and a methyl-substituted tetrazole ring. The molecular formula is C₁₃H₁₄N₄O, with an approximate molecular weight of 271.32 g/mol. The presence of the tetrazole ring is particularly significant as it enhances the compound's potential for various biological interactions, making it a subject of interest for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to mimic carboxylic acids. This structural similarity allows the compound to bind effectively to enzymes or receptors that recognize carboxylate groups, modulating their activity. Such interactions can lead to various therapeutic effects, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties, potentially useful in treating bacterial infections.

- Anticancer Potential : The mechanism by which this compound may induce apoptosis in cancer cells is under investigation, with some evidence pointing towards inhibition of key regulatory pathways involved in tumor growth.

- Anti-inflammatory Effects : Its ability to modulate receptor activity may also contribute to anti-inflammatory effects, making it relevant for conditions characterized by excessive inflammation.

Research Findings

Recent studies have delved into the biological effects and therapeutic potential of this compound. Below are summarized findings from various research efforts:

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis via pathway modulation | |

| Anti-inflammatory | Receptor modulation leading to reduced inflammation |

Case Studies

Several case studies have highlighted the efficacy of this compound and similar compounds:

- Neuroleptic Activity : Research on related benzamide derivatives has shown that modifications can lead to significant increases in antipsychotic activity. Compounds similar to this compound have been effective in reducing apomorphine-induced stereotyped behavior in animal models.

- Topoisomerase II Inhibition : Compounds with similar structures have been identified as inhibitors of topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition is a promising avenue for anticancer drug development.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other tetrazole derivatives but stands out due to its unique combination of functional groups. Here’s a comparison with some notable analogs:

Table 2: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Activity |

|---|---|---|

| N-cyclopentyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide | C₁₃H₁₄N₄O | Antimicrobial |

| 5-bromo-N-cyclopentyl-2-(1H-tetrazol-1-yl)benzamide | C₁₃H₁₄BrN₅O | GPR35 agonist |

| N-cyclohexyl-N-methyl-benzamide | C₁₃H₁₅N₂O | Neuroleptic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.